molecular formula C22H26N2O2S2 B2723911 2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-36-7

2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Cat. No. B2723911
CAS RN: 873010-36-7
M. Wt: 414.58
InChI Key: PZCALTYQSTVLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a benzenesulfonamide group and several methyl groups attached to the benzene ring .

Scientific Research Applications

Anticancer and Antiviral Properties

A study by Küçükgüzel et al. (2013) synthesized novel derivatives similar in structure to the specified chemical, investigating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promising results, including anti-inflammatory and analgesic activities, and modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications in cancer and viral infections (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Research by Gul et al. (2016) focused on new benzenesulfonamide derivatives for their potential as carbonic anhydrase inhibitors, crucial for developing anticancer strategies. Some derivatives exhibited strong inhibition against human cytosolic isoforms hCA I and II, which are relevant in tumor physiology and thus represent a significant area of cancer research (Gul et al., 2016).

Photosensitizers in Photodynamic Therapy

Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. These features are critical for Type II photosensitizers used in photodynamic therapy, a method for treating cancer, highlighting the compound's potential in developing new cancer therapies (Pişkin et al., 2020).

Modulation of Plant Growth

Oh et al. (2017) explored small molecules with ethylene-like biological activity, identifying compounds that induce a triple response in Arabidopsis, a model organism in plant biology. This research indicates the utility of sulfonamide derivatives in studying plant growth and development, offering a path to agricultural applications (Oh et al., 2017).

Antimicrobial and UV Protection

Mohamed et al. (2020) synthesized thiazole azodyes containing sulfonamide moieties, applied to cotton fabrics for UV protection and antimicrobial properties. This study demonstrates the compound's potential application in materials science, specifically in enhancing fabric properties for health and environmental protection (Mohamed et al., 2020).

Mechanism of Action

Sulfonamides are known to inhibit the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

Sulfonamides are generally considered safe for use in medicine, but they can cause a variety of side effects, including allergic reactions .

properties

IUPAC Name

2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S2/c1-14-7-6-8-19(13-14)22-24-18(5)20(27-22)9-10-23-28(25,26)21-16(3)11-15(2)12-17(21)4/h6-8,11-13,23H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCALTYQSTVLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

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